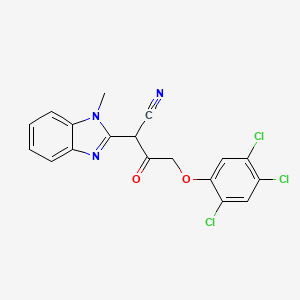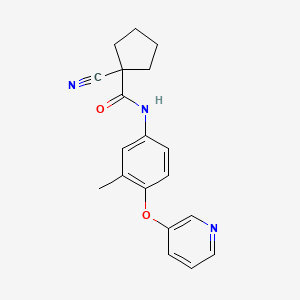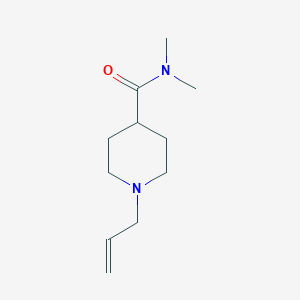![molecular formula C16H21ClN2O B7544890 (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone, also known as CHPMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CHPMP belongs to the class of psychoactive substances known as designer drugs or research chemicals. It is a synthetic compound that is structurally similar to other psychoactive substances such as cathinones and amphetamines.
作用机制
The mechanism of action of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves the inhibition of the reuptake of dopamine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn results in enhanced mood and cognitive function. This compound also acts as a stimulant, increasing alertness and reducing fatigue.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on dopamine and serotonin levels, this compound also affects the levels of other neurotransmitters such as norepinephrine and glutamate. This compound has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also has an impact on thermoregulation, causing an increase in body temperature.
实验室实验的优点和局限性
The advantages of using (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone in lab experiments include its ability to cross the blood-brain barrier and its potent psychoactive effects. This makes it a useful tool for studying the neurochemistry of the brain and the effects of neurotransmitters on behavior. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of long-term safety data.
未来方向
There are several potential future directions for research on (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Another area of research involves the development of new synthetic compounds that are structurally similar to this compound but have improved safety profiles. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body.
合成方法
The synthesis of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves several steps that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 3-chlorophenylacetonitrile with pyrrolidine and sodium borohydride in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with methyl iodide to yield this compound.
科学研究应用
The potential therapeutic applications of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone have been the subject of extensive scientific research. One of the most promising areas of research involves the use of this compound as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that this compound can increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.
属性
IUPAC Name |
(3-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-14-6-3-5-13(11-14)16(20)19-10-4-7-15(19)12-18-8-1-2-9-18/h3,5-6,11,15H,1-2,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZLJUFUSHZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7544815.png)




![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)

![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)